
N-methyl-3-(3-furyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid that features a furyl group attached to the alanine backbone. This compound is notable for its presence in certain cyclic peptides, such as rhizonin A, which is produced by the fungus Rhizopus microsporus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-furyl)alanine typically involves the use of orthogonally protected amino acids. One method includes the palladium-catalyzed cross-coupling reactions of orthogonally protected iodoalanines . Another approach involves the use of 1-propanephosphonic anhydride (T3P) to mediate the cyclization of linear tetrapeptides, which includes the incorporation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amino acid synthesis and peptide production can be applied. This includes the use of large-scale organic synthesis techniques and biotechnological methods involving microbial fermentation.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-(3-furyl)alanine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the furyl group or the amino acid backbone.
Substitution: The furyl group can participate in substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts for cross-coupling reactions and 1-propanephosphonic anhydride (T3P) for cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can produce cyclic peptides containing this compound, such as endolides A and B .
Aplicaciones Científicas De Investigación
N-methyl-3-(3-furyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and other organic compounds.
Biology: The compound is studied for its role in the biosynthesis of natural products and its potential biological activities.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(3-furyl)alanine involves its incorporation into peptides, where it can influence the peptide’s structure and biological activity. For example, in rhizonin A, the presence of this compound contributes to the peptide’s hepatotoxic effects by interacting with specific molecular targets and pathways in the liver .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-furyl)alanine: A non-methylated version of the compound, also found in certain peptides.
3-(2-furyl)alanine: Another furyl-alanine derivative with a different furyl group position.
N-methylalanine: A simpler N-methylated amino acid without the furyl group.
Uniqueness
N-methyl-3-(3-furyl)alanine is unique due to its combination of a furyl group and N-methylation, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized peptides and in exploring new therapeutic applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2S)-3-(furan-3-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-9-7(8(10)11)4-6-2-3-12-5-6/h2-3,5,7,9H,4H2,1H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
RWVKWSDYXPMACP-ZETCQYMHSA-N |
SMILES isomérico |
CN[C@@H](CC1=COC=C1)C(=O)O |
SMILES canónico |
CNC(CC1=COC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



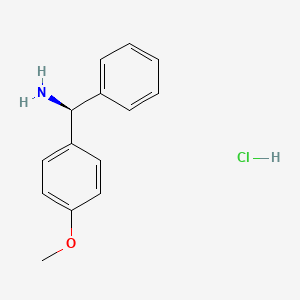
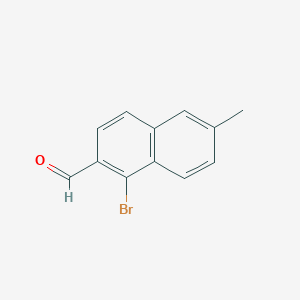

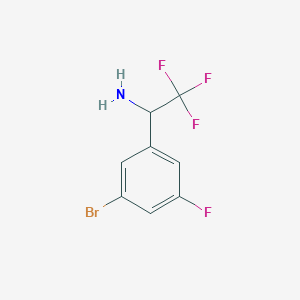


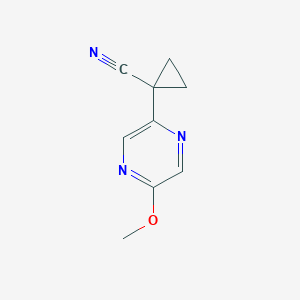
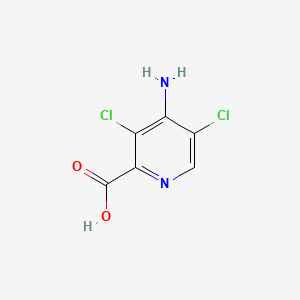
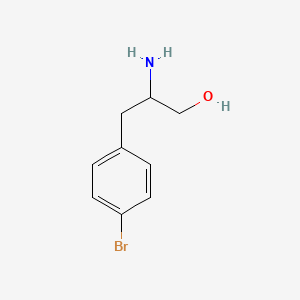
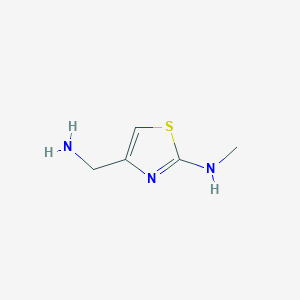
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)


